REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[CH2:12][CH:11]([C:15](O)=[O:16])[CH2:10]2)=[CH:5][CH:4]=1)[CH3:2].S(Cl)(Cl)=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH:11]([CH2:15][OH:16])[CH2:12][C:13]2=[O:14])=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in tetrahydrofuran (25 ml)
|
Type
|
ADDITION
|
Details
|
is added dropwise a solution of sodium boron hydride (1.61 g) in dimethylformamide (about 16 ml) under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture is further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Methanol (13 ml) and conc. hydrochloric acid (1.87 ml) are successively added dropwise into the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (120 ml) is added to the residue
|
Type
|
WASH
|
Details
|
the mixture is washed with water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated again under reduced pressure
|
Type
|
ADDITION
|
Details
|
To this residue is added a mixed solvent (about 50 ml) of ethyl acetate/hexane [1:20 (v/v)]
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)N1C(CC(C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |